Rectal Bioavailability of L-DOPA n-Butyl Ester Reaches 100% in Rats—Superior to Methyl, Ethyl, and Isopropyl Esters
In a direct comparative study of short-chain alkyl esters administered rectally to rats, L-DOPA n-butyl ester achieved 100% L-DOPA bioavailability, significantly exceeding that of the methyl ester (46%), ethyl ester (14%), isopropyl ester (48%), and 4-hydroxybutyl ester (13%) [1]. Rectal absorption of unmodified L-DOPA was less than 5% under identical conditions [1]. In dogs, in the presence of carbidopa, the butyl ester achieved 32% bioavailability, comparable to isopropyl (30%) and 4-hydroxybutyl (34%) esters, but higher than methyl ester (28%) [1].
| Evidence Dimension | Rectal bioavailability of L-DOPA |
|---|---|
| Target Compound Data | 100% bioavailability (rats) |
| Comparator Or Baseline | Methyl ester: 46%; Ethyl ester: 14%; Isopropyl ester: 48%; 4-Hydroxybutyl ester: 13%; Unmodified L-DOPA: <5% |
| Quantified Difference | Butyl ester bioavailability is 2.1× higher than methyl ester; 7.1× higher than ethyl ester; 2.1× higher than isopropyl ester; >20× higher than unmodified L-DOPA |
| Conditions | Rectal administration in rats; L-DOPA plasma levels measured via HPLC |
Why This Matters
This near-complete rectal absorption enables controlled-release formulations that bypass first-pass metabolism, a critical advantage for maintaining stable plasma L-DOPA levels in Parkinson's disease research models.
- [1] Fix JA, Alexander J, Cortese M, Engle K, Leppert P, Repta AJ. Short-chain alkyl esters of L-dopa as prodrugs for rectal absorption. Pharm Res. 1989 Jun;6(6):501-505. doi:10.1023/a:1015924724973. PMID:2762226. View Source
